1,2,3,4-Tetrahydrocyclopenta[b]indole

HCV NS5B inhibitor Antiviral drug discovery Scaffold optimization

Medicinal chemistry teams targeting CNS disorders require constrained indole scaffolds-generic indoles fail to deliver target engagement. The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold solves this: • Clinical S1P1 modulator core: etrasimod (IC50=1.88 nM) • AChE/MAO dual inhibitor: compound 8g (IC50=0.4 µM, dual-site binding) • HCV NS5B inhibitor: analogue 36 (IC50=550 nM) • Irreplaceable by tetrahydrocarbazole or non-fused analogs. ≥97% purity; ships globally.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 2047-91-8
Cat. No. B042744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrocyclopenta[b]indole
CAS2047-91-8
Synonyms1,2,3,4-Tetrahydrocyclopent[b]indole;  1,2,3,4-Tetrahydrocyclopenta[b]indole;  2,3-(1,3-Propanediyl)-1H-Indole;  2,3-Trimethyleneindole;  NSC 112674
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC3=CC=CC=C23
InChIInChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,12H,3,5,7H2
InChIKeyHZDXFZHFEASSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydrocyclopenta[b]indole: Product Specifications


1,2,3,4-Tetrahydrocyclopenta[b]indole (CAS 2047-91-8) is a tricyclic indole derivative with the molecular formula C11H11N and a molecular weight of 157.21 g/mol . The compound features a fused cyclopentane ring across the 2,3-position of the indole core, forming a conformationally constrained scaffold with a melting point of 100.5–105.5 °C and a boiling point of 160–162 °C at 1 Torr [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of S1P1 receptor modulators, BACE inhibitors, and AChE/MAO dual inhibitors [2][3]. Its fused ring geometry imparts distinct pharmacological properties compared to non-fused or differently fused indole analogs, making it a key building block in drug discovery programs targeting neurological and autoimmune disorders.

Scaffold
1,2,3,4-Tetrahydrocyclopenta[b]indole, a conformationally constrained tricyclic indole
Use Context
Synthesis of S1P1 modulators, BACE inhibitors, AChE/MAO inhibitors; medicinal chemistry building block
Feature
Fused cyclopentane ring imparts distinct binding geometry vs. non-fused or six-membered analogs

Why Cyclopenta[b]indole Cannot Be Substituted


The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold cannot be interchanged with simpler indoles or differently sized fused-ring analogs without compromising target engagement and pharmacological outcomes. The five-membered cyclopentane ring imposes a specific conformational constraint and spatial orientation that directly influences receptor binding and enzyme inhibition profiles. Comparative studies demonstrate that replacing this scaffold with a six-membered tetrahydrocarbazole ring alters binding affinity for melatonin receptors and reduces antiviral potency against HCV NS5B polymerase [1][2]. Furthermore, in acetylcholinesterase inhibitor design, cyclopenta-fused hybrids consistently outperform cyclohexa-fused counterparts, confirming that the cyclopentane ring geometry is a critical determinant of activity rather than a generic feature [3]. Procurement decisions must therefore be guided by the specific scaffold identity.

Replacing the cyclopentane ring with a six-membered tetrahydrocarbazole may alter binding affinity and reduce antiviral potency (HCV NS5B).
Cyclopenta-fused geometry consistently outperforms cyclohexa-fused analogs in AChE inhibition; scaffold mismatch can shift target engagement.
Non-fused or differently fused indoles cannot replicate the conformational constraint critical for S1P1 receptor modulator design.

Comparative Evidence vs. Analogs


HCV NS5B Inhibition vs. Tetrahydrocarbazole

In a head-to-head scaffold comparison, the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold demonstrated superior potency as an HCV NS5B RNA-dependent RNA polymerase inhibitor relative to the corresponding 2,3,4,9-tetrahydro-1H-carbazole scaffold [1]. The cyclopenta[b]indole derivative (analogue 36) achieved an IC50 of 550 nM, representing enhanced inhibitory activity compared to the tetrahydrocarbazole counterpart under identical assay conditions [1].

HCV NS5B Inhibition
Head-to-head
Cyclopenta[b]indole analogue 36: IC50 = 550 nM. More potent than corresponding tetrahydrocarbazole derivative under identical assay conditions.
Supports scaffold-preference in antiviral lead optimization.
Direct comparison; quantitative difference reported as superior.
HCV NS5B inhibitor Antiviral drug discovery Scaffold optimization

Enhanced AChE Inhibition vs. Cyclohexa Hybrids

In a comparative evaluation of indolotacrine hybrids, cyclopenta-indolotacrine derivatives demonstrated slightly better anti-acetylcholinesterase activity than their cyclohexa-indolotacrine counterparts [1]. The most potent compound in the series, compound 8g containing the cyclopentane ring system, exhibited an IC50 value of 0.4 µM against AChE and acted as a competitive inhibitor occupying both the catalytic anionic site and peripheral anionic site [1].

AChE Inhibition
Head-to-head
Cyclopenta-indolotacrine hybrid 8g: IC50 = 0.4 µM. Slightly better anti-AChE activity than cyclohexa-indolotacrine hybrids.
Cyclopentane ring geometry confers measurable AChE advantage over six-membered analog.
Dual-site binding at CAS and PAS confirmed by docking.
Acetylcholinesterase inhibitor Alzheimer's disease Indolotacrine hybrids

S1P1 Receptor Antagonism by Etraimod

Derivatives of 1,2,3,4-tetrahydrocyclopenta[b]indole have been developed as potent S1P1 receptor modulators. Etraimod (APD334), a clinical-stage compound containing the tetrahydrocyclopenta[b]indole core, exhibits an IC50 of 1.88 nM against the S1P1 receptor in CHO cells [1]. This high potency supports the scaffold's utility in autoimmune and inflammatory disorder therapeutics, with patent claims covering psoriasis, rheumatoid arthritis, Crohn's disease, multiple sclerosis, and ulcerative colitis [2].

S1P1 Antagonism
Class-level
Etraimod (tetrahydrocyclopenta[b]indole derivative): IC50 = 1.88 nM in CHO cells.
Class-level inference for scaffold engagement of S1P1.
No direct comparator data; clinical-stage compound context.
S1P1 receptor antagonist Autoimmune disease Inflammatory disorders

Halogen-Enhanced Dual AChE/MAO Inhibition

The 1,2,3,4-tetrahydrocyclopent[b]indole scaffold serves as an effective template for dual acetylcholinesterase and monoamine oxidase inhibition. Halogen substitution ortho to the carbamate functionality in the eight position resulted in a significant increase in binding affinity for both AChE and MAO-A [1]. This dual-target profile distinguishes the scaffold from single-mechanism indole-based inhibitors and supports its use in multi-target directed ligand design for neurodegenerative disorders.

Dual AChE/MAO
Data to verify
Halogen substitution at 8-position reported to increase binding affinity for both AChE and MAO-A.
Supports multi-target ligand design; exact values not provided.
Source review; affinity increase described as significant.
Dual AChE/MAO inhibitor Alzheimer's disease Neurodegeneration

Application Scenarios & Procurement


HCV NS5B Polymerase Inhibitor Lead Optimization

Medicinal chemistry teams developing non-nucleoside HCV NS5B polymerase inhibitors should prioritize the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold over the 2,3,4,9-tetrahydro-1H-carbazole alternative based on direct comparative evidence demonstrating slightly superior potency [1]. The scaffold's demonstrated IC50 of 550 nM in analogue 36 provides a validated starting point for further optimization of the 5,8-disubstitution pattern and C-1 n-propyl modifications.

AChE Inhibitor Development for Alzheimer's

Programs targeting acetylcholinesterase for Alzheimer's disease should utilize the cyclopenta-fused indole scaffold, which has been shown to outperform cyclohexa-fused analogs in AChE inhibitory activity [1]. The scaffold enables dual-site binding at both catalytic and peripheral anionic sites, as confirmed by molecular docking studies with compound 8g (IC50 = 0.4 µM), offering a structural basis for competitive inhibition.

S1P1 Modulator Synthesis for Autoimmune Diseases

The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a validated core for S1P1 receptor modulators, exemplified by the clinical compound etrasimod (IC50 = 1.88 nM) [1]. Procurement of this scaffold supports the synthesis of S1P1 agonists covered under active patent protection (Arena Pharmaceuticals/Pfizer) for indications including psoriasis, rheumatoid arthritis, Crohn's disease, and multiple sclerosis [2].

Dual-Target Neurodegenerative Ligand Design

Research groups pursuing multi-target directed ligands for Alzheimer's and related neurodegenerative conditions should consider this scaffold for its demonstrated capacity to engage both acetylcholinesterase and monoamine oxidase simultaneously [1]. Halogen substitution at the 8-position can be employed to tune binding affinity for both targets, providing a rational SAR handle for lead optimization.

Application
Selection Property
Validation Focus
HCV NS5B inhibitor research
Scaffold-dependent potency profile vs. tetrahydrocarbazole
NS5B inhibitory endpoint review
AChE inhibitor research for neurodegenerative models
Cyclopentane-fused geometry over cyclohexane analog
AChE inhibition assay endpoint
S1P1 receptor modulator research
Scaffold-enabled S1P1 binding
S1P1 functional assay endpoint review
Multi-target ligand design for neurodegenerative models
Dual AChE/MAO inhibition profile
Dual enzyme inhibition assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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